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Abstract
Luxeptinib (formerly CG-806) is a potent, orally bioavailable, multi-kinase inhibitor currently

under clinical investigation for the treatment of various hematological malignancies, including

acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and B-cell malignancies

such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Its

mechanism of action is characterized by the potent and selective inhibition of key kinases

involved in cancer cell proliferation, survival, and resistance, most notably FMS-like tyrosine

kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][2] This technical guide

provides an in-depth overview of the kinase selectivity profile of luxeptinib, presenting

quantitative inhibition data, detailed experimental methodologies, and visual representations of

the signaling pathways it modulates.

Kinase Selectivity Profile of Luxeptinib (CG-806)
Luxeptinib exhibits a distinct kinase selectivity profile, potently targeting kinases that are critical

drivers in hematologic cancers while sparing others that are often associated with toxicity.

Broad kinase screening has demonstrated its high affinity for all forms of FLT3 and BTK,

including wild-type and clinically relevant mutant variants that confer resistance to other

inhibitors.
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The inhibitory activity of luxeptinib has been quantified against a broad panel of kinases using

various assay formats. The following tables summarize the half-maximal inhibitory

concentrations (IC50) and dissociation constants (Kd) for key targets.

Table 1: Inhibitory Activity (IC50) of Luxeptinib Against Key Kinases
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Kinase Target IC50 (nM) Assay Platform

FLT3

FLT3-WT 8.7 Reaction Biology

FLT3-ITD 0.8 Reaction Biology

BTK

BTK-WT 5.0 Reaction Biology

BTK-C481S 2.5 Reaction Biology

Aurora Kinases

AURKA 1.0 Reaction Biology

AURKB 3.0 Reaction Biology

Other Relevant Kinases

LYN A 2.0 Reaction Biology

LYN B 6.9 Reaction Biology

LCK 0.7 Reaction Biology

BLK 0.7 Reaction Biology

ITK 4.3 Reaction Biology

BMX/ETK 14.5 Reaction Biology

CSF1R (FMS) 0.6 Reaction Biology

TRKA 1.0 Reaction Biology

TRKB 4.5 Reaction Biology

TRKC 0.9 Reaction Biology

DDR2 3.0 Reaction Biology

MET 8.1 Reaction Biology

RET 9.4 Reaction Biology
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c-SRC 110 Reaction Biology

YES1 310 Reaction Biology

FGR 83 Reaction Biology

FER 14 Reaction Biology

TEC >1000 Reaction Biology

EGFR >1000 Reaction Biology

ErbB2 >1000 Reaction Biology

ErbB4 >1000 Reaction Biology

Data sourced from "Luxeptinib (CG-806) targets FLT3 and clusters of kinases operative in

acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Table 2: Binding Affinity (Kd) of Luxeptinib for FLT3 Variants

FLT3 Variant Kd (nM) Assay Platform

FLT3-WT 0.24 DiscoverX KINOMEscan

FLT3-ITD 3.1 DiscoverX KINOMEscan

FLT3-D835Y (TKD) 4.2 DiscoverX KINOMEscan

FLT3-ITD/F691L (GK) 15 DiscoverX KINOMEscan

Data sourced from "Luxeptinib (CG-806) targets FLT3 and clusters of kinases operative in

acute myeloid leukemia" published in Molecular Cancer Therapeutics.

Experimental Protocols
The following sections detail the methodologies employed to determine the kinase selectivity

profile of luxeptinib.
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Radiometric Filter Binding Assay (Reaction Biology
Corporation)
This assay directly measures the catalytic activity of kinases by quantifying the transfer of a

radiolabeled phosphate from ATP to a substrate.

Protocol:

Reaction Setup: Kinase reactions are prepared in a total volume of 25 µL containing the

kinase, a specific peptide or protein substrate, and a reaction buffer (e.g., 20 mM HEPES pH

7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM

DTT, 1% DMSO).

Compound Addition: Luxeptinib is serially diluted and added to the reaction mixture.

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]-ATP at a

concentration around the Km for each specific kinase.

Incubation: The reaction mixtures are incubated at 30°C for a predetermined time (e.g., 120

minutes), ensuring the reaction is in the linear range.

Termination and Capture: The reactions are stopped by spotting the mixture onto P81

phosphocellulose filter paper. The filter paper binds the phosphorylated substrate.

Washing: The filter paper is washed extensively with a wash buffer (e.g., 0.75% phosphoric

acid) to remove unincorporated [γ-33P]-ATP.

Detection: The radioactivity retained on the filter paper is quantified using a scintillation

counter.

Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control,

and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Competition Binding Assay (DiscoverX)
This is a competition-based binding assay that measures the ability of a compound to displace

a ligand from the active site of a kinase.
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Protocol:

Kinase Preparation: DNA-tagged kinases are produced in E. coli or HEK-293 cells.

Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated,

active-site directed ligand to create an affinity resin.

Competition Reaction: The DNA-tagged kinase, the ligand-coated beads, and luxeptinib are

combined in a binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

Incubation: The reaction is incubated at room temperature with shaking for 1 hour to allow for

equilibrium to be reached.

Washing: The beads are washed to remove unbound components.

Elution: The bound kinase is eluted from the beads.

Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative

PCR (qPCR).

Data Analysis: The amount of kinase bound to the resin is compared to a DMSO control to

determine the percentage of inhibition. Kd values are calculated from the dose-response

curve.

Mobility Shift Kinase Assay (Carna Biosciences)
This assay measures the electrophoretic mobility shift that occurs when a substrate peptide is

phosphorylated.

Protocol:

Kinase Reaction: The kinase reaction is performed in a 384-well plate containing the kinase,

a fluorescently labeled peptide substrate, ATP, and luxeptinib at various concentrations.

Incubation: The reaction is incubated at room temperature for a specified period.

Electrophoretic Separation: A portion of the reaction mixture is introduced into a microfluidic

chip. An electric field is applied, causing the phosphorylated and non-phosphorylated
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substrates to separate based on their different charge-to-mass ratios.

Detection: The separated fluorescently labeled peptides are detected by a laser-induced

fluorescence detector.

Data Analysis: The ratio of the phosphorylated product to the non-phosphorylated substrate

is calculated. The percentage of inhibition is determined relative to a DMSO control, and

IC50 values are generated from the dose-response data.

Signaling Pathway Modulation by Luxeptinib
Luxeptinib exerts its anti-cancer effects by concurrently inhibiting multiple oncogenic signaling

pathways.

Inhibition of FLT3 Signaling
Luxeptinib potently inhibits both wild-type and mutant forms of FLT3, a key driver in a

significant subset of AML cases. This inhibition blocks downstream signaling cascades,

including the STAT5, RAS/MAPK, and PI3K/AKT pathways, leading to reduced cell proliferation

and increased apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FLT3 Ligand

FLT3 Receptor
(WT & Mutants)

STAT5 RAS PI3K

Luxeptinib
(CG-806)

p-STAT5

P

Cell Proliferation
& Survival

RAF

P

MEK

P

ERK

P

p-ERK

P

AKT

P

p-AKT

P

Apoptosis

Click to download full resolution via product page

Caption: Luxeptinib inhibits FLT3 signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b606623?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of BTK Signaling in B-Cell Malignancies
In B-cell cancers, luxeptinib targets the B-cell receptor (BCR) signaling pathway by inhibiting

BTK and other key kinases like LYN and SYK. This disrupts downstream signaling through

PLCγ2, PI3K/AKT, and NF-κB, which are crucial for B-cell survival and proliferation.
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Caption: Luxeptinib inhibits BCR signaling via BTK.

Inhibition of Aurora Kinase Signaling and Cell Cycle
Progression
Luxeptinib's inhibition of Aurora kinases A and B disrupts critical processes in mitosis, such as

centrosome separation and spindle assembly. This leads to defects in cell division and can

induce cell cycle arrest, particularly a G2/M phase arrest in FLT3 wild-type AML cells, and

subsequent apoptosis.[1][2]
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Caption: Luxeptinib disrupts mitosis via Aurora kinase inhibition.
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Luxeptinib (CG-806) possesses a unique and potent kinase selectivity profile that rationally

targets key oncogenic drivers in hematological malignancies. Its ability to inhibit wild-type and

mutant forms of FLT3 and BTK, coupled with its activity against Aurora kinases, provides a

multi-pronged approach to overcoming cancer cell proliferation, survival, and drug resistance.

The data and methodologies presented in this guide offer a comprehensive technical resource

for researchers and clinicians involved in the development and application of novel kinase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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